molecular formula C22H30N2O2 B6086190 1-(2,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine

1-(2,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine

Katalognummer B6086190
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: DAAQVEPXUIXYFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine, also known as R(+)-DOI, is a psychoactive drug that belongs to the family of phenethylamines. R(+)-DOI is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders.

Wirkmechanismus

R(+)-DOI acts as a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT2A receptor by R(+)-DOI leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This activation is believed to play a role in the therapeutic effects of R(+)-DOI in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of R(+)-DOI are primarily related to its action as a 5-HT2A receptor agonist. Activation of this receptor leads to the release of various neurotransmitters, which can affect mood, cognition, and behavior. R(+)-DOI has also been shown to have some affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C receptors.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using R(+)-DOI in lab experiments is its potency as a 5-HT2A receptor agonist. This allows for more precise and consistent activation of the receptor, which can be useful in studying its effects on neurotransmitter release and behavior. However, one limitation is the potential for off-target effects, as R(+)-DOI also has affinity for other serotonin receptors.

Zukünftige Richtungen

There are several potential future directions for research involving R(+)-DOI. One area of interest is its potential use in the treatment of depression and anxiety, particularly in combination with other medications or therapies. Another area of interest is its potential use as a tool in neuroscience research, particularly in the study of the serotonin system and its role in various psychiatric disorders. Additionally, further research is needed to better understand the potential side effects and long-term effects of R(+)-DOI use.

Synthesemethoden

The synthesis of R(+)-DOI involves the reaction of 2,4-dimethoxybenzaldehyde with 3-phenylpropanolamine to form the intermediate 2,4-dimethoxyphenyl-3-phenylpropanolamine. This intermediate is then converted to R(+)-DOI by reacting it with piperazine in the presence of a reducing agent.

Wissenschaftliche Forschungsanwendungen

R(+)-DOI has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use as a tool in neuroscience research, particularly in the study of the serotonin system.

Eigenschaften

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-25-21-11-10-20(22(17-21)26-2)18-24-15-13-23(14-16-24)12-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-11,17H,6,9,12-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAQVEPXUIXYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxybenzyl)-4-(3-phenylpropyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.